3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate
Overview
Description
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate is an organic compound with the molecular formula C10H9F3O4 It is characterized by the presence of trifluoromethyl, hydroxy, and methoxy groups attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group is reduced to an amine using a reducing agent such as tin and hydrochloric acid.
Substitution: The amine group is then substituted with a trifluoromethyl group using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)benzoate
- Methyl 4-chloro-3-(trifluoromethyl)benzoate
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Uniqueness
3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate is unique due to the combination of trifluoromethyl, hydroxy, and methoxy groups on the benzoate structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-16-7-4-5(9(15)17-2)3-6(8(7)14)10(11,12)13/h3-4,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJGXXCOCSGOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652689 | |
Record name | Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883241-39-2 | |
Record name | Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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